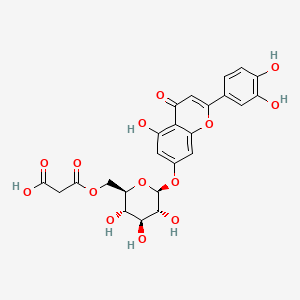
Luteolin 7-O-(6''-malonylglucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteolin 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyflavone that is luteolin substituted by a 6-O-malonyl-beta-D-glucopyranosyl moiety at position 7 via glycosidic linkage. It is a beta-D-glucoside, a glycosyloxyflavone, a malonate ester and a trihydroxyflavone. It derives from a luteolin.
Applications De Recherche Scientifique
Role in Plant Pigmentation
- Luteolin 7-O-(6''-malonylglucoside) contributes to the blue coloration in lupin flowers, acting as a copigment with malonylated glucosides of delphinidin and apigenin. This suggests a potential role in plant pigmentation and aesthetics (Takeda, Harborne, & Waterman, 1993).
Anti-inflammatory Properties
- In vitro studies have shown that derivatives of luteolin, including luteolin-7-O-glucoside, can inhibit inflammatory responses in cells. These compounds modulate key signaling pathways like NF-κB, AP-1, and PI3K-Akt, indicating their potential for anti-inflammatory applications (Park & Song, 2013; Aziz, Kim, & Cho, 2018; Chen, Peng, Tsai, & Hsu, 2007).
Cancer Research and Therapy
- Luteolin, including its glycosidic forms, has been studied for its anticancer properties. It is known to induce apoptosis, inhibit cell proliferation, metastasis, and angiogenesis in cancer cells, suggesting its potential in cancer prevention and therapy (Lin, Shi, Wang, & Shen, 2008; Imran et al., 2019).
Neuroprotective Effects
- Luteolin-7-O-glucoside has demonstrated neuroprotective effects against cellular damage in nerve cells, which could be significant for the treatment of neurodegenerative diseases (Rehfeldt et al., 2022).
Pharmacokinetics and Bioavailability
- Research into the absorption and metabolism of luteolin and its derivatives, including luteolin-7-O-glucoside, in animals and humans provides insights into its bioavailability and pharmacokinetics, important for therapeutic applications (Hayasaka et al., 2018; Lin, Pai, & Tsai, 2015).
Analytical Techniques for Luteolin Derivatives
- Chromatographic techniques have been developed for the analysis of luteolin and its derivatives, including luteolin 7-O-glucoside, in various plant materials. This is crucial for ensuring the quality of medicinal plants and preparations containing these compounds (Juszczak, Zovko-Končić, & Tomczyk, 2019; Fan, Lee, & Lin, 2015).
Insect Behavior Modulation
- Luteolin 7-O-(6''-O-malonyl)-β-d-glucoside has been identified as a stimulant for oviposition in the black swallowtail butterfly, suggesting its role in insect-plant interactions (Feeny, Sachdev, Rosenberry, & Carter, 1988).
Topical and Cosmetic Applications
- Nanoemulsion vehicles have been developed for the enhanced follicular delivery of luteolin, indicating potential applications in skincare and cosmetic products (Shin et al., 2018).
Propriétés
| 98767-38-5 | |
Formule moléculaire |
C24H22O14 |
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O14/c25-11-2-1-9(3-12(11)26)15-6-14(28)20-13(27)4-10(5-16(20)37-15)36-24-23(34)22(33)21(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,21-27,32-34H,7-8H2,(H,29,30)/t17-,21-,22+,23-,24-/m1/s1 |
Clé InChI |
RNDGJCZQVKFBPI-ASDZUOGYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
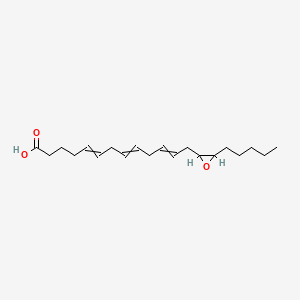

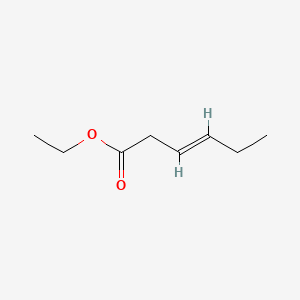
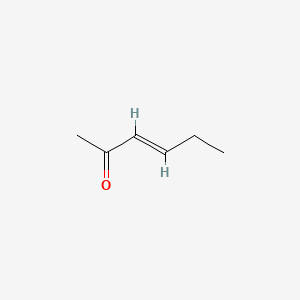


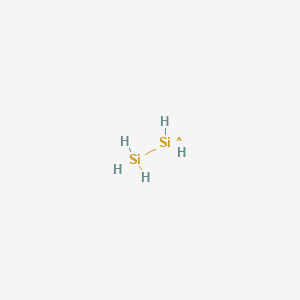

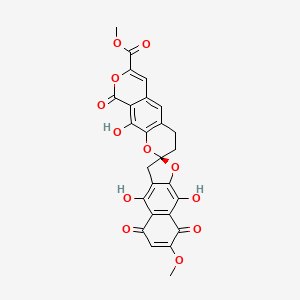

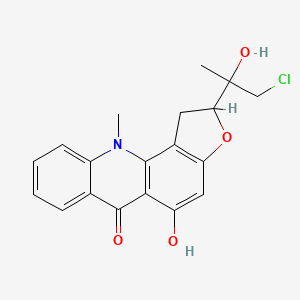
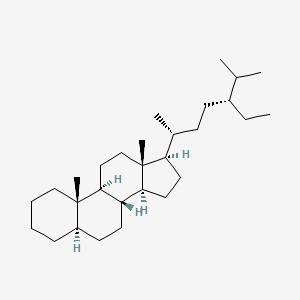
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
